molecular formula C8H16N2O B7931450 (S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone

Cat. No.: B7931450
M. Wt: 156.23 g/mol
InChI Key: GILRDSYIJNXDLB-QMMMGPOBSA-N
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Description

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone is a chiral compound with a pyrrolidine ring substituted with an ethylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the pyrrolidine ring.

    Addition of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions, such as the reaction of the pyrrolidine derivative with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural stability. The ethanone moiety may participate in additional interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1-(3-(Methylamino)pyrrolidin-1-yl)ethanone: Similar structure with a methylamino group instead of an ethylamino group.

    1-(3-(Ethylamino)pyrrolidin-1-yl)propanone: Similar structure with a propanone moiety instead of an ethanone moiety.

Uniqueness

(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone is unique due to its specific chiral configuration and the presence of the ethylamino group, which can influence its binding properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(3S)-3-(ethylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILRDSYIJNXDLB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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